molecular formula C13H13N3O2 B13114197 (R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

Cat. No.: B13114197
M. Wt: 243.26 g/mol
InChI Key: VWTQURBMIRJISI-SNVBAGLBSA-N
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Description

®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method involves the use of stop codon suppression techniques to incorporate the metal-binding amino acid (2,2’-bipyridin-5-yl)alanine into proteins . This method allows for the precise incorporation of the bipyridine moiety into the desired position within the amino acid structure.

Industrial Production Methods

Industrial production methods for ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid are not well-documented in the literature. the principles of large-scale amino acid synthesis and purification can be applied to produce this compound in significant quantities. Techniques such as chromatography and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with transition metals.

    Reduction: Reduction reactions can modify the amino acid backbone or the bipyridine moiety.

    Substitution: The bipyridine moiety can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal complexes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with transition metals can form metal-bipyridine complexes, while substitution reactions can yield various functionalized bipyridine derivatives.

Mechanism of Action

The mechanism of action of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid involves its ability to bind to metal ions through the bipyridine moiety. This binding can influence the activity of metal-dependent enzymes and other biological processes. The compound can also act as a catalyst in various chemical reactions, facilitating the formation of specific products through its interaction with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to its chiral amino acid backbone, which allows for specific interactions with biological molecules and metal ions

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m1/s1

InChI Key

VWTQURBMIRJISI-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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